4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
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Overview
Description
4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzenesulfonyl group, a methyl group, a phenyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate
- 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2-chlorobenzoate
- 4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-chlorobenzoate
Uniqueness
4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is unique due to the specific positioning of the chlorobenzoate moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REROPWJCSTUVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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